1-(2-amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-(2-Amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylaniline, 2-chloroacetic acid, and 7-methyl-1,8-naphthyridin-4(1H)-one.
Step 1: The first step involves the formation of an amide bond between 3,5-dimethylaniline and 2-chloroacetic acid under basic conditions to yield N-(3,5-dimethylphenyl)-2-chloroacetamide.
Step 2: The intermediate is then reacted with 7-methyl-1,8-naphthyridin-4(1H)-one in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and naphthyridine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Explored for its antimicrobial and antiviral properties.
Medicine:
- Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
- Studied for its ability to interact with specific biological targets.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Modulating pathways: Affecting signaling pathways involved in cell growth or inflammation.
Comparison with Similar Compounds
1,8-Naphthyridine derivatives: Known for their diverse biological activities.
Quinolone derivatives: Share structural similarities and biological properties.
Uniqueness:
- The presence of the 3,5-dimethylphenyl group and the specific substitution pattern on the naphthyridine ring make this compound unique.
- Its specific reactivity and potential biological activities distinguish it from other similar compounds.
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Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-6-12(2)8-14(7-11)23-20(27)16-9-24(10-17(21)25)19-15(18(16)26)5-4-13(3)22-19/h4-9H,10H2,1-3H3,(H2,21,25)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMZJXBLHGOFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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